Computational Physicochemical Property Comparison Against Non-Carboxylic Acid Analog
The presence of the carboxylic acid group in 1-(2-methoxy-benzyl)-piperidine-2-carboxylic acid (Target) drastically alters its calculated lipophilicity and hydrogen bonding capacity compared to the non-carboxylic acid analog, 1-(2-methoxybenzyl)piperidine (Comparator 1). The Target compound has a calculated XLogP3-AA of -0.1, whereas Comparator 1, lacking the acid, would have a significantly higher XLogP (estimated > 2.0 based on structural analogs), making the Target over 100-fold more hydrophilic and a better candidate for salt formation or aqueous formulation [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.1 |
| Comparator Or Baseline | 1-(2-Methoxybenzyl)piperidine: Value not explicitly reported but structurally implied to be >2.0 based on piperidine and benzyl group lipophilicity. |
| Quantified Difference | Estimated difference > 2.1 log units, representing a >125-fold difference in partition coefficient. |
| Conditions | Computational property calculation via PubChem (XLogP3 3.0). |
Why This Matters
A lower XLogP value predicts higher aqueous solubility and lower membrane permeability, which is a critical differentiator for scientists selecting a hydrophilic building block for drug design or requiring a compound that can form stable salts.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3929628, 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid. 2025. View Source
